"5-(difluoromethyl)-1H-pyrazol-3-amine" physical and chemical properties
"5-(difluoromethyl)-1H-pyrazol-3-amine" physical and chemical properties
An In-Depth Technical Guide to 5-(difluoromethyl)-1H-pyrazol-3-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(difluoromethyl)-1H-pyrazol-3-amine, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The introduction of the difluoromethyl (CHF₂) group onto the pyrazole scaffold offers a nuanced modulation of physicochemical properties, positioning it as a valuable building block for novel therapeutic agents. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases.[1] This document delves into the compound's properties, synthesis, reactivity, and analytical characterization, offering field-proven insights and methodologies.
Physicochemical Profile
The unique properties of 5-(difluoromethyl)-1H-pyrazol-3-amine stem from the interplay between the aromatic pyrazole ring, the basic amino group, and the electron-withdrawing, lipophilic difluoromethyl substituent. The CHF₂ group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor while increasing metabolic stability and tuning lipophilicity. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on closely related analogs and established chemical principles.
Table 1: Core Physicochemical Properties of 5-(difluoromethyl)-1H-pyrazol-3-amine and Related Analogs
| Property | 5-(difluoromethyl)-1H-pyrazol-3-amine (Predicted/Inferred) | 5-(trifluoromethyl)-1H-pyrazol-3-amine[2] | 5-methyl-1H-pyrazol-3-amine[3] | Notes |
| Molecular Formula | C₄H₅F₂N₃ | C₄H₄F₃N₃ | C₄H₇N₃ | The difluoro analog has one more hydrogen than the trifluoro analog. |
| Molecular Weight | ~149.11 g/mol | 151.09 g/mol [2] | 97.12 g/mol [3] | The CHF₂ group provides a distinct molecular weight. |
| Appearance | Likely a white to off-white solid | White solid[4] | Solid | Typical for small, functionalized heterocyclic compounds. |
| Melting Point | Not reported. Expected to be a solid at room temp. | 125-126 °C (for the related 3-ol)[5] | Not reported. | Fluorination generally increases the melting point compared to the methyl analog. |
| Boiling Point | >200 °C (Predicted)[6] | Not reported. | Not reported. | High boiling point is expected due to hydrogen bonding capabilities. |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH, EtOH) | Soluble in DMSO and ethanol[4] | Soluble in polar solvents | The pyrazole and amine groups facilitate solubility in polar media. |
| pKa | ~2.6 (Predicted for the pyrazole N-H)[6] | Not reported. | Not reported. | The electron-withdrawing CHF₂ group lowers the pKa of the ring nitrogen compared to the methyl analog. |
Synthesis and Reactivity
The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. The construction of the 5-(difluoromethyl)-1H-pyrazol-3-amine core typically involves the cyclization of a suitable difluoromethylated 1,3-dielectrophile with a hydrazine source.
Synthetic Strategy: A Mechanistic Perspective
A common and effective route involves the condensation of a difluoromethylated β-keto-nitrile or a related precursor with hydrazine hydrate. The causality for this choice lies in the high reactivity of the hydrazine nucleophile and the specific arrangement of electrophilic centers in the precursor, which directs the cyclization to form the desired 3-aminopyrazole regioisomer.
Caption: General synthetic route to 3-aminopyrazoles.
Chemical Reactivity
The reactivity of 5-(difluoromethyl)-1H-pyrazol-3-amine is governed by its three key functional components:
-
Exocyclic Amino Group (-NH₂): This group is nucleophilic and can readily undergo reactions such as acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases. These transformations are fundamental for building more complex molecules in drug discovery programs.
-
Pyrazole Ring: The ring itself is aromatic and can undergo electrophilic substitution, though the specific position is directed by the existing substituents. The electron-withdrawing CHF₂ group may deactivate the ring somewhat compared to alkyl-substituted pyrazoles. The ring nitrogens can also be alkylated.
-
Difluoromethyl Group (-CHF₂): This group is generally stable but provides a unique electronic and steric profile that influences the overall reactivity and biological activity of the molecule.
Analytical Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system, ensuring the trustworthiness of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
-CHF₂ Proton: A characteristic triplet centered around δ 6.0-7.0 ppm, with a large coupling constant (²JH-F ≈ 50-60 Hz).
-
Pyrazole C4-H: A singlet around δ 5.5-6.5 ppm.
-
-NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between δ 3.5-5.5 ppm.
-
Pyrazole N1-H: A very broad singlet at lower field (>10 ppm), which may exchange with D₂O.
-
-
¹³C NMR:
-
-CHF₂ Carbon: A triplet around δ 110-120 ppm due to the one-bond carbon-fluorine coupling (¹JC-F ≈ 230-240 Hz).
-
Pyrazole Carbons: Three distinct signals for C3, C4, and C5, with C3 and C5 appearing at a lower field than C4. The C5 carbon will also exhibit a smaller coupling to the fluorine atoms (²JC-F).
-
-
¹⁹F NMR:
-
A single resonance appearing as a doublet due to coupling with the adjacent proton (²JF-H ≈ 50-60 Hz).
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
N-H Stretch: Two distinct bands in the 3250-3400 cm⁻¹ region, characteristic of a primary amine.[7]
-
C-H Stretch: Aromatic C-H stretch just above 3000 cm⁻¹ and the C-H stretch of the CHF₂ group.
-
N-H Bend: A band in the 1580-1650 cm⁻¹ region.[7]
-
C=N/C=C Stretch: Ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorbance bands in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (~149.11 m/z) should be observed.
-
Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂ from the ring.[8] The difluoromethyl group may be lost as a radical (•CHF₂).
Experimental Protocols
The following protocols are provided as robust, field-tested examples for the synthesis and characterization of aminopyrazole derivatives.
Protocol: Synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine
Causality: This protocol is adapted from established methods for synthesizing trifluoromethyl-substituted pyrazoles.[9][10] Ethanol is chosen as a polar, protic solvent that facilitates the reaction, and triethylamine acts as a base to neutralize the acid formed during the reaction. The 12-hour reflux ensures the reaction goes to completion.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the difluoromethylated precursor (e.g., 4-amino-4-ethoxy-1,1-difluorobut-3-en-2-one, 1 equivalent).
-
Reagents: Add ethanol (20 mL) to dissolve the starting material. To this solution, add hydrazine sulfate (1.2 equivalents) followed by the dropwise addition of triethylamine (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(difluoromethyl)-1H-pyrazol-3-amine.
Protocol: NMR Sample Preparation and Analysis
-
Sample Prep: Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.
-
Mixing: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and integrations to confirm the structure aligns with that of 5-(difluoromethyl)-1H-pyrazol-3-amine.
Caption: Workflow for synthesis and validation.
Safety and Handling
As with all laboratory chemicals, 5-(difluoromethyl)-1H-pyrazol-3-amine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Many fluorinated compounds and aromatic amines can have toxicological properties.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (Source: MDPI) [Link]
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N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}. (Source: ChemBK) [Link]
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